molecular formula C17H21N3O3 B2739176 (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034250-60-5

(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2739176
CAS RN: 2034250-60-5
M. Wt: 315.373
InChI Key: UEQMXHMDHKBLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as JNJ-54781532 and is considered a promising drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves the inhibition of the BET family of proteins. These proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone can modulate gene expression and potentially treat diseases associated with dysregulated gene expression.
Biochemical and Physiological Effects:
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It has also been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone. One direction is to investigate its potential therapeutic applications in specific diseases, such as cancer and autoimmune disorders. Another direction is to optimize the compound's pharmacokinetic properties to improve its efficacy and reduce the risk of adverse effects. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify potential biomarkers of response.

Synthesis Methods

The synthesis method of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves several steps. The first step involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 6-methylpyridazine-3-carboxylic acid to form an intermediate compound. The intermediate compound is then reacted with piperidine to form the final product.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory and anti-tumor effects, making them promising drug candidates for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-6-7-16(19-18-11)23-14-5-4-8-20(10-14)17(21)15-9-12(2)22-13(15)3/h6-7,9,14H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQMXHMDHKBLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.